3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione
Description
3-Anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione is a heterocyclic compound featuring a pyrrolidinedione core substituted with an anilino group at position 3 and a 4-(4-morpholinyl)phenyl group at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
3-anilino-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-14-18(21-15-4-2-1-3-5-15)20(25)23(19)17-8-6-16(7-9-17)22-10-12-26-13-11-22/h1-9,18,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBCHVQCKOSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Key Differences
| Compound Name | Position 1 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 4-(4-Morpholinyl)phenyl | Anilino | C₂₀H₂₁N₃O₃ | 363.41 | High solubility via morpholinyl |
| 3-Anilino-1-(4-methoxyphenyl)-2,5-pyrrolidinedione | 4-Methoxyphenyl | Anilino | C₁₇H₁₆N₂O₃ | 296.32 | Electron-donating methoxy group |
| 3-[[4-(4-Morpholinyl)phenyl]amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione | 3-(Trifluoromethyl)phenyl | 4-(4-Morpholinyl)phenylamino | C₂₁H₂₀F₃N₃O₃ | 419.40 | Enhanced lipophilicity (CF₃ group) |
| 1-(2-Methoxyphenyl)-3-[4-(4-morpholinyl)anilino]-2,5-pyrrolidinedione | 2-Methoxyphenyl | 4-(4-Morpholinyl)phenylamino | C₂₁H₂₂N₃O₄ | 380.42 | Ortho-substitution steric effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
